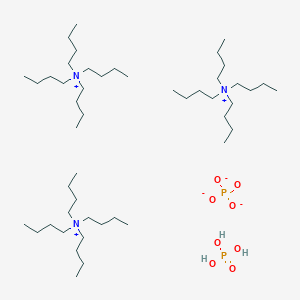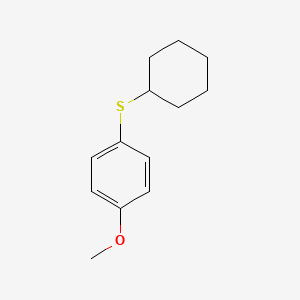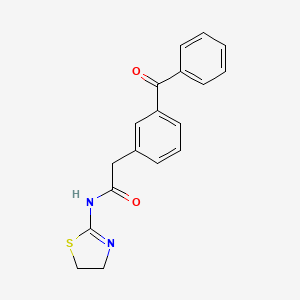
2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves the reaction of 2,3-dihydro-5,6-dimethyl-1,4-dithiin with oxidizing agents. The reaction conditions typically include the use of sulfuric acid as a catalyst and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding dithiine.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiine derivatives.
Substitution: Various substituted dithiine compounds
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in agriculture as a plant growth regulator and defoliant
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with plant cellular processes. It inhibits the synthesis of certain proteins and enzymes, leading to controlled defoliation and growth regulation. The compound targets specific molecular pathways involved in plant metabolism, resulting in its defoliant activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: A precursor in the synthesis of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone.
Sulfoxides and Sulfones: Oxidation products of the compound.
Dithiine Derivatives: Reduced forms of the compound
Uniqueness
This compound is unique due to its dual role as a plant growth regulator and defoliant. Its specific chemical structure allows it to interact with plant metabolic pathways effectively, making it a valuable tool in agricultural practices .
Propiedades
Número CAS |
58951-07-8 |
|---|---|
Fórmula molecular |
C6H10O4S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
2,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H10O4S2/c1-5-3-11(7,8)4-6(2)12(5,9)10/h3,6H,4H2,1-2H3 |
Clave InChI |
ICGIHVKVHQKHFH-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)C=C(S1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)


![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)



